molecular formula C9H17BrO B1383251 3-(3-Bromo-2,2-dimethylpropyl)oxolane CAS No. 1934570-63-4

3-(3-Bromo-2,2-dimethylpropyl)oxolane

Cat. No.: B1383251
CAS No.: 1934570-63-4
M. Wt: 221.13 g/mol
InChI Key: ZEKJIBYAXYSXDD-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,2-dimethylpropyl)oxolane is a brominated cyclic ether featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₈H₁₅BrO, and its structure combines the oxolane ring’s polarity with the steric hindrance and electrophilic reactivity of the brominated alkyl chain.

This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in constructing complex ether frameworks or facilitating cross-coupling reactions via its bromine substituent.

Properties

IUPAC Name

3-(3-bromo-2,2-dimethylpropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJIBYAXYSXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)oxolane typically involves the bromination of 2,2-dimethylpropyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,2-dimethylpropyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxolane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-dimethylpropyl)oxolane-3-ol, while oxidation with potassium permanganate produces 3-(2,2-dimethylpropyl)oxolane-3-one.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)oxolane has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxolane involves its interaction with molecular targets through its bromine atom and oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(3-Bromo-2,2-dimethylpropyl)oxolane with key analogs from the literature:

Compound Name CAS Number Molecular Formula Ring Type Substituent Features Key Applications/Reactivity
This compound N/A C₈H₁₅BrO Oxolane (5-membered) 3-Bromo-2,2-dimethylpropyl (sterically hindered) Hypothesized: Suzuki coupling, alkylation
2-(3-Bromopropyl)-1,3-dioxolane 62563-07-9 C₆H₁₁BrO₂ Dioxolane (5-membered) Linear 3-bromopropyl chain Research intermediate
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane 39172-32-2 C₁₀H₁₁BrO₂ Dioxolane (5-membered) Aromatic bromophenyl + methyl group Pharmaceuticals, ligand synthesis
3-(3-Bromo-2-methylpropyl)oxane 1695797-25-1 C₉H₁₇BrO Oxane (6-membered) 3-Bromo-2-methylpropyl (less steric bulk) Material science, polymer precursors
2-(3-Phenylpropyl)oxolane 3208-40-0 C₁₂H₁₆O Oxolane (5-membered) Non-halogenated phenylpropyl chain Fragrance, non-reactive solvents

Physical and Chemical Properties

  • Reactivity : The bromine in This compound makes it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the 2,2-dimethyl group may slow kinetics compared to linear analogs like 2-(3-Bromopropyl)-1,3-dioxolane .
  • Solubility : Brominated ethers generally exhibit moderate polarity. For example, 2-(3-Bromopropyl)-1,3-dioxolane is soluble in common organic solvents (e.g., EtOAc, DMF) but insoluble in water .
  • Thermal Stability : Larger rings (e.g., oxane in 1695797-25-1 ) may exhibit higher thermal stability than oxolanes due to reduced ring strain .

Biological Activity

3-(3-Bromo-2,2-dimethylpropyl)oxolane is a chemical compound characterized by its molecular formula C9H17BrOC_9H_{17}BrO. It features a bromine atom attached to a dimethylpropyl group, which is linked to an oxolane (tetrahydrofuran) ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various scientific fields including medicinal chemistry and organic synthesis.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. The presence of the bromine atom may enhance its reactivity with biological molecules, allowing it to interact with microbial and viral targets effectively. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism of action for this compound involves several pathways:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives that may possess different biological activities.
  • Ring-Opening Reactions : The oxolane ring can undergo ring-opening reactions under acidic or basic conditions, potentially leading to the formation of reactive intermediates that can interact with cellular components .

Case Studies

  • Antiviral Activity : In a study investigating the antiviral properties of various oxolane derivatives, this compound was found to inhibit viral replication in vitro. The compound demonstrated a dose-dependent response against specific viruses, suggesting its potential for further development as an antiviral agent.
  • Antimicrobial Efficacy : A comparative analysis of several halogenated oxolanes revealed that this compound exhibited superior antimicrobial activity against Gram-positive bacteria. The study highlighted its effectiveness in disrupting bacterial cell wall synthesis.

Synthesis and Chemical Reactions

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

  • Substitution Reactions : The bromine substituent enables the formation of diverse compounds through nucleophilic substitution reactions.
  • Oxidation and Reduction : this compound can undergo oxidation to yield functionalized oxolanes or reduction to form less reactive derivatives .

Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntiviral ActivityMechanism of Action
This compoundHighModerateNucleophilic substitution; Ring-opening
3-(3-Chloro-2,2-dimethylpropyl)oxolaneModerateLowSimilar mechanisms
3-(3-Iodo-2,2-dimethylpropyl)oxolaneHighHighEnhanced reactivity

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its unique chemical properties make it a candidate for further studies aimed at synthesizing novel antiviral and antimicrobial agents. Future investigations should focus on optimizing its biological activity through structural modifications and exploring its interactions at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromo-2,2-dimethylpropyl)oxolane

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